![molecular formula C18H18Te B12556979 1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene CAS No. 142205-33-2](/img/structure/B12556979.png)
1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene is an organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene typically involves the reaction of 4-ethenylbenzyl chloride with sodium telluride, followed by the addition of 4-ethenylbenzyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium species. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The vinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of tellurium hydrides.
Substitution: Formation of substituted vinyl derivatives.
Applications De Recherche Scientifique
1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organotellurium compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties.
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a tellurium atom.
1-Ethenyl-4-ethylbenzene: Contains an ethyl group instead of the tellurium-containing moiety.
1-Ethenyl-4-(4-ethenylphenoxy)benzene: Similar structure but with an oxygen atom instead of tellurium.
Uniqueness: 1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene is unique due to the presence of tellurium, which imparts distinct chemical properties and reactivity compared to its analogs. The tellurium atom enhances the compound’s ability to form coordination complexes and participate in redox reactions, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
142205-33-2 |
|---|---|
Formule moléculaire |
C18H18Te |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
1-ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene |
InChI |
InChI=1S/C18H18Te/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 |
Clé InChI |
YSKUVACRQFNHAO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C[Te]CC2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(2,2-difluoro-1-methylethenyl)thio]-](/img/structure/B12556901.png)
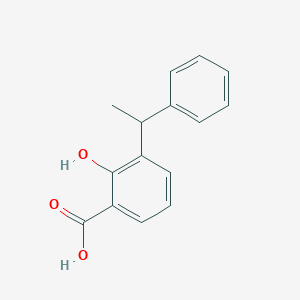
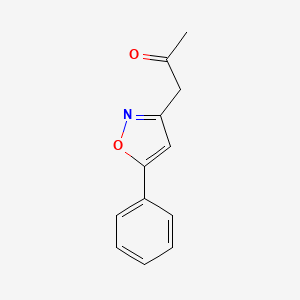
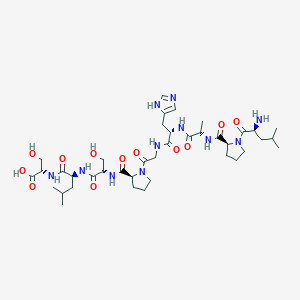
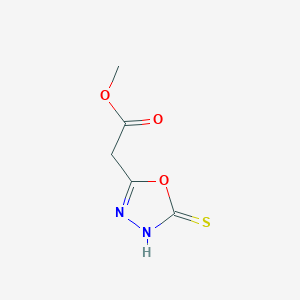
![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)
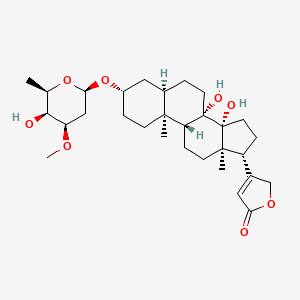
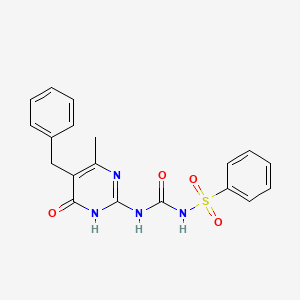
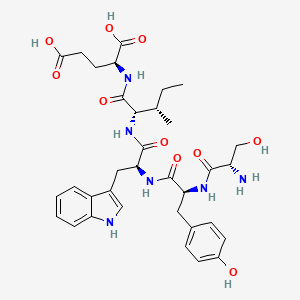

![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)
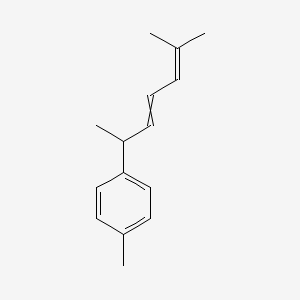

![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
